molecular formula C10H15BrO6 B12342344 diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate

diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate

Cat. No.: B12342344
M. Wt: 311.13 g/mol
InChI Key: WAEXOXZYBOQKKQ-JGVFFNPUSA-N
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Description

Diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate is an organic compound that belongs to the class of diesters. It is characterized by the presence of an acetyloxy group and a bromine atom attached to a butanedioate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate typically involves multiple steps starting from diethyl L-tartrate. The process begins with the bromination of diethyl L-tartrate using hydrobromic acid in acetic acid to form diethyl (2S,3S)-2-bromo-3-hydroxysuccinate . This intermediate is then acetylated using acetyl chloride in ethanol under reflux conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of azido derivatives.

    Reduction: Formation of alcohols or amines.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and acetyloxy group are key functional groups that participate in various chemical reactions. The compound can interact with molecular targets through substitution and addition reactions, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an acetyloxy group and a bromine atom, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C10H15BrO6

Molecular Weight

311.13 g/mol

IUPAC Name

diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate

InChI

InChI=1S/C10H15BrO6/c1-4-15-9(13)7(11)8(17-6(3)12)10(14)16-5-2/h7-8H,4-5H2,1-3H3/t7-,8+/m0/s1

InChI Key

WAEXOXZYBOQKKQ-JGVFFNPUSA-N

Isomeric SMILES

CCOC(=O)[C@@H]([C@@H](C(=O)OCC)Br)OC(=O)C

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)Br)OC(=O)C

Origin of Product

United States

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